molecular formula C11H15NO4S B1520521 Boc-(S)-2-Thienylglycine CAS No. 40512-56-9

Boc-(S)-2-Thienylglycine

Cat. No.: B1520521
CAS No.: 40512-56-9
M. Wt: 257.31 g/mol
InChI Key: CFAJOXPICRIMCA-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-(S)-2-Thienylglycine is a compound that belongs to the class of Boc-protected amino acids. The Boc group, or tert-butyloxycarbonyl group, is commonly used in organic synthesis to protect amine groups during chemical reactions. The (S)-2-Thienylglycine part of the molecule is an amino acid derivative where the glycine is substituted with a thienyl group, which is a sulfur-containing aromatic ring. This compound is of interest in various fields of research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-(S)-2-Thienylglycine typically involves the protection of the amino group of (S)-2-Thienylglycine with a Boc group. This can be achieved by reacting (S)-2-Thienylglycine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Boc-(S)-2-Thienylglycine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4

    Reduction: LiAlH4, NaBH4

    Substitution: TFA, HCl in methanol

Major Products Formed

Scientific Research Applications

Boc-(S)-2-Thienylglycine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Boc-(S)-2-Thienylglycine involves its interaction with specific molecular targets. The Boc group protects the amino group during reactions, allowing selective modifications of the thienyl group. Upon deprotection, the free amino group can interact with enzymes or receptors, influencing biological pathways. The thienyl group can participate in aromatic interactions, further affecting the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-(S)-2-Thienylglycine is unique due to the presence of the sulfur-containing thienyl group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness makes it valuable in specific synthetic and research applications where sulfur interactions are crucial .

Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-thiophen-2-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-11(2,3)16-10(15)12-8(9(13)14)7-5-4-6-17-7/h4-6,8H,1-3H3,(H,12,15)(H,13,14)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFAJOXPICRIMCA-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C1=CC=CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00654628
Record name (2S)-[(tert-Butoxycarbonyl)amino](thiophen-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40512-56-9
Record name (2S)-[(tert-Butoxycarbonyl)amino](thiophen-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-(S)-2-Thienylglycine
Reactant of Route 2
Reactant of Route 2
Boc-(S)-2-Thienylglycine
Reactant of Route 3
Reactant of Route 3
Boc-(S)-2-Thienylglycine
Reactant of Route 4
Reactant of Route 4
Boc-(S)-2-Thienylglycine
Reactant of Route 5
Reactant of Route 5
Boc-(S)-2-Thienylglycine
Reactant of Route 6
Reactant of Route 6
Boc-(S)-2-Thienylglycine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.